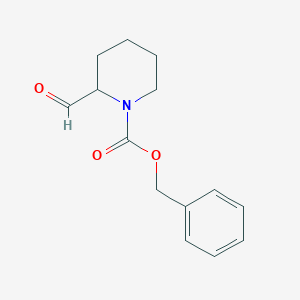

苯甲酸苄酯-2-甲酰基哌啶-1-甲酸酯

描述

Benzyl 2-formylpiperidine-1-carboxylate is a compound that can be associated with the field of organic chemistry, particularly in the context of heterocyclic compounds and their reactions with various reagents. Although the provided papers do not directly discuss Benzyl 2-formylpiperidine-1-carboxylate, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of Benzyl 2-formylpiperidine-1-carboxylate.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves hydrothermal methods and reactions with transition metal carbonyls. For instance, yttrium benzene dicarboxylates with one- and three-dimensional structures were synthesized using hydrothermal methods in the presence of 1,10-phenanthroline and carboxylic acids . Similarly, the interaction of Fe2(CO)9 with N-benzyloxypiperidine resulted in the formation of benzaldehyde and N-formylpiperidine, which suggests a potential synthetic route for compounds like Benzyl 2-formylpiperidine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of related compounds shows that they can form complex arrangements such as eight-membered rings and paddle-wheel structures, which are connected through carboxylic acid groups . The presence of secondary ligands like 1,10-phenanthroline can influence the overall structure by occupying inter-chain spaces or projecting into channels .

Chemical Reactions Analysis

The reactivity of heterocyclic systems with transition metal carbonyls has been studied, revealing that N-benzyloxypiperidine reacts with Fe2(CO)9 to produce benzaldehyde and N-formylpiperidine . This type of reactivity is contrasted with other compounds that undergo insertion of a CO group into the N-O bond to generate a carbamate . Additionally, the formic acid reduction of 1,1'-benzylidenedipiperidine suggests a mechanism involving the decarboxylation of the formic acid ester of the α-amino alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their luminescent properties and kinetic studies. Yttrium benzene dicarboxylates exhibit photoluminescence with bathochromic and hypsochromic shifts, indicating potential electronic interactions within the molecule . Kinetic studies on the formic acid reduction of 1,1'-benzylidenedipiperidine provide insights into the reaction rates and the influence of protonation on the reduction process .

科学研究应用

合成和化学转化

合成氮杂菲并[3,4b]吲哚:苯甲酸苄酯-3-甲酰基哌啶-1-甲酸酯用于合成氮杂菲并[3,4b]吲哚,这是通过 Plancher 重排实现的。此工艺以中等至良好的收率生成这些化合物 (Eisenbeis等人,2010)。

苄位C-H键的光羧化:该化合物参与可见光介导的苄位C-H键与CO2的羧化,生成2-芳基丙酸。该方法不含金属,并且采用光氧化催化剂来产生苄基自由基 (Meng等人,2019)。

苄卤与CO2的羧化:该化合物促进了苄卤与CO2的新型Ni催化羧化。该反应以其温和的条件为特色,在室温下在大气CO2压下进行,为组装苯乙酸提供了用户友好的方案 (León等人,2013)。

化学分析和相互作用

- TiO2(110)表面上的有序羧酸盐:对羧酸(包括苯甲酸苄酯-2-甲酰基哌啶-1-甲酸酯)的研究提供了它们与TiO2表面的相互作用的见解,这与染料敏化太阳能电池有关。不同的羧酸表现出不同的吸附行为,这对于理解此类表面的分子间相互作用很重要 (Grinter等人,2014)。

药物化学和药物开发

基于脯氨酸的氨基甲酸酯作为胆碱酯酶抑制剂:结构类似于苯甲酸苄酯-2-甲酰基哌啶-1-甲酸酯的苯甲酸苄酯(2S)-2-(芳基氨基甲酰基)吡咯烷-1-甲酸酯已被合成并作为胆碱酯酶抑制剂进行了测试。它们对乙酰胆碱酯酶表现出中等的抑制作用,并且是药物开发中的潜在先导 (Pizova等人,2017)。

羧肽酶A的抑制:苯甲酸苄酯-2-甲酰基哌啶-1-甲酸酯的衍生物已被研究为羧肽酶A的抑制剂,表明它们在探测酶机制和开发治疗剂中的潜在用途 (Galardy和Kortylewicz,1984)。

安全和危害

未来方向

Piperidines, including Benzyl 2-formylpiperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the biological and pharmacological applications of Benzyl 2-formylpiperidine-1-carboxylate and other piperidine derivatives .

作用机制

Target of Action

Benzyl 2-formylpiperidine-1-carboxylate is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

It’s worth noting that piperidine derivatives, to which this compound belongs, are known to interact with various biological targets leading to a wide range of therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Benzyl 2-formylpiperidine-1-carboxylate, it has been classified as harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . .

属性

IUPAC Name |

benzyl 2-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFLGEVEAZQPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593252 | |

| Record name | Benzyl 2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-formylpiperidine-1-carboxylate | |

CAS RN |

105706-76-1 | |

| Record name | Phenylmethyl 2-formyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105706-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

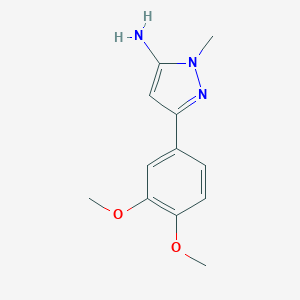

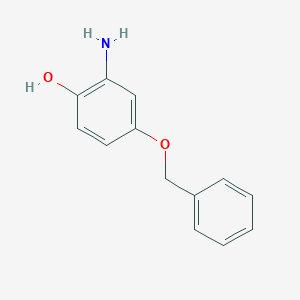

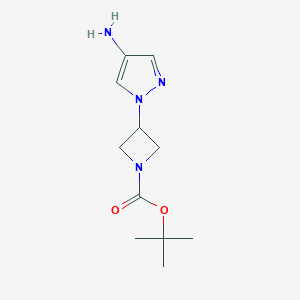

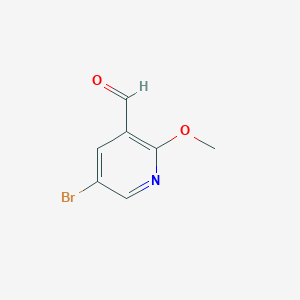

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。